N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-15-5-7-16(8-6-15)22-17(27)13-28-19-24-23-18(14-4-3-9-21-12-14)26(19)25-10-1-2-11-25/h1-12H,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITFYQZPPHDDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a pyridine moiety, and a triazole ring. Its molecular formula is with a molecular weight of approximately 324.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound appears to activate caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies involving lipopolysaccharide (LPS)-induced inflammation models reveal that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Induction of apoptosis in A549 and MDA-MB-231 | |
| Anti-inflammatory | Reduction of IL-6 and TNF-alpha levels |
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymatic Pathways : The triazole ring may inhibit enzymes critical for fungal cell wall synthesis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
- Reduction of Reactive Oxygen Species (ROS) : The compound has been shown to decrease oxidative stress markers in inflammatory models.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited potent inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the strain .
Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer treatment, the compound was tested on A549 lung cancer cells. Results showed a significant decrease in cell viability at concentrations above 10 µM, with apoptotic markers such as cleaved PARP and caspase activation being observed .
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the compound's potential as an antifungal agent. The incorporation of the 1,2,4-triazole moiety is particularly noteworthy because triazoles are known for their efficacy against fungal infections. For instance, compounds similar to N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have demonstrated significant activity against various Candida species, often outperforming traditional antifungals like fluconazole. In vitro studies have shown minimal inhibitory concentrations (MICs) below 25 µg/mL for certain derivatives, indicating strong antifungal properties .
Anticancer Research
The compound's structure suggests potential anticancer activity due to the presence of the pyridine and triazole rings. These structural features are associated with a wide range of biological activities, including inhibition of cancer cell proliferation. Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
In silico studies have proposed that this compound may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in inflammatory processes; thus, inhibition could lead to reduced inflammation and associated disorders . Further experimental validation is required to establish its efficacy in this regard.
Case Studies and Research Findings
Several case studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
